N-(2-methoxy-5-nitrophenyl)-3-methylbut-2-enamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-methylbut-2-enamide: is an organic compound that features a nitro group, a methoxy group, and an amide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-3-methylbut-2-enamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Acylation: The nitrated product is then acylated with 3-methylbut-2-enoyl chloride to form the desired amide.
Reaction Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as nitrating agents at low temperatures.
Acylation: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products:
Oxidation: Formation of N-(2-amino-5-nitrophenyl)-3-methylbut-2-enamide.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor or activator.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy group and the amide linkage contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide
Comparison:
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the 3-methylbut-2-enamide group. It has different reactivity and applications.
N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-7-9(14(16)17)4-5-11(10)18-3/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAUKHPNILDDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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